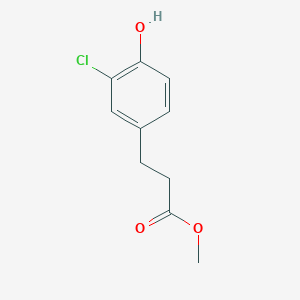

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenylpropanoic acid, featuring a chloro and hydroxy substitution on the aromatic ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-chloro-4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

化学反应分析

Types of Reactions

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-(3-chloro-4-oxophenyl)propanoate.

Reduction: 3-(3-chloro-4-hydroxyphenyl)propanol.

Substitution: 3-(3-amino-4-hydroxyphenyl)propanoate (when reacted with ammonia).

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 3-(3-chloro-4-hydroxyphenyl)propanoate as a promising candidate in anticancer drug development. Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, including HCT-116 and HeLa cells. For instance, a series of synthesized compounds based on structure modifications of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated promising antiproliferative activity, with some derivatives showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Mechanism of Action

The mechanism through which these compounds exert their effects involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The synthesized derivatives were found to induce apoptosis in cancer cells, suggesting that they may serve as effective HDAC inhibitors .

Synthesis and Structural Modifications

Synthesis Techniques

this compound can be synthesized through various methods, including the reaction with trichloroacetonitrile or acetic anhydride to form trichloroacetimidates or acetates, respectively. These intermediates can then undergo C–C coupling reactions with activated nucleophiles to yield diverse aryl derivatives .

Structural Variations

The ability to modify the structure of this compound allows for the exploration of its pharmacological properties. For example, modifications involving the incorporation of different amine groups or amino acids have been shown to enhance its biological activity, making it a versatile scaffold for drug development .

Material Science Applications

Polymer Chemistry

In addition to its medicinal applications, this compound has potential uses in polymer chemistry. Its hydroxyl and ester functional groups can be utilized to create polymers with specific properties, such as improved thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can lead to enhanced performance in various applications, including coatings and composites .

Case Studies

| Study | Findings | Significance |

|---|---|---|

| Synthesis and Anticancer Activity of Derivatives | A series of derivatives exhibited IC50 values ranging from 0.69 μM to 11 μM against HeLa cells. | Highlights the potential for developing new anticancer therapies based on structural modifications. |

| Mechanistic Studies on HDAC Inhibition | Compounds demonstrated significant inhibition of HDAC activity leading to apoptosis in cancer cell lines. | Suggests a novel mechanism for anticancer action that could be exploited in drug design. |

| Polymer Applications | This compound was incorporated into polymer matrices, improving thermal stability. | Indicates potential for use in advanced materials with tailored properties for industrial applications. |

作用机制

The mechanism of action of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro substituents on the aromatic ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, affecting processes such as signal transduction or metabolic regulation.

相似化合物的比较

Similar Compounds

Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Contains a methoxy group instead of a chloro group, leading to different chemical and biological properties.

Methyl 3-(4-chloro-3-methylphenyl)propanoate:

Uniqueness

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is unique due to the presence of both chloro and hydroxy substituents on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

生物活性

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, a compound with notable biological activity, has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which can be represented as follows:

- Chemical Formula : C11H13ClO3

- Molecular Weight : 232.67 g/mol

- CAS Number : 84298-82-8

The presence of the chloro and hydroxy groups contributes to its biological activity, influencing its interaction with biological systems.

1. Nitrification Inhibition

One of the significant biological activities of this compound is its role as a nitrification inhibitor. Research indicates that this compound affects root system architecture (RSA) by inhibiting primary root elongation while promoting lateral root formation. This modulation is linked to auxin metabolism and signaling pathways in plants, particularly in Arabidopsis species. The inhibition of primary root growth is associated with alterations in cell cycle progression, specifically at the G2-to-M phase transition, indicating a complex mechanism of action that warrants further investigation .

2. Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, modified derivatives demonstrated significant inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.69 to 11 μM. These findings suggest that structural modifications can enhance the compound's efficacy as a potential anticancer agent .

3. Hormonal Activity

In vitro assays have identified this compound as a compound that can increase the synthesis of estradiol (E2) and progesterone (P4). Such hormonal activity raises concerns regarding potential endocrine disruption, necessitating further studies to evaluate its reproductive and developmental toxicity .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Derivative | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.69 | Antiproliferative |

| Methyl 3-(4-hydroxyphenyl)propionate | 0.12 | HDAC inhibitor |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 2.29 | Anticancer (compared to doxorubicin) |

Case Study 1: Nitrification Inhibition in Agriculture

A study conducted on the application of this compound in agricultural settings demonstrated its effectiveness as a nitrification inhibitor. The compound was shown to enhance root development in crops, leading to improved nutrient uptake and overall plant health.

Case Study 2: Anticancer Potential

Another case study focused on the antiproliferative effects of various derivatives of this compound against cancer cell lines. The results indicated that certain modifications could significantly enhance the compound's efficacy, making it a candidate for further development as an anticancer therapeutic.

属性

IUPAC Name |

methyl 3-(3-chloro-4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJSKUFRUWDAMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。